molecular formula C12H13N3OS2 B12553013 Thiourea, N-[2-(4-hydroxyphenyl)ethyl]-N'-2-thiazolyl- CAS No. 149485-81-4

Thiourea, N-[2-(4-hydroxyphenyl)ethyl]-N'-2-thiazolyl-

Cat. No.: B12553013
CAS No.: 149485-81-4
M. Wt: 279.4 g/mol
InChI Key: UJKOTIRUWXKVLY-UHFFFAOYSA-N
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Description

Thiourea, N-[2-(4-hydroxyphenyl)ethyl]-N’-2-thiazolyl- is an organosulfur compound that belongs to the class of thioureas Thioureas are known for their diverse biological and chemical properties, making them valuable in various fields such as organic synthesis, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiourea, N-[2-(4-hydroxyphenyl)ethyl]-N’-2-thiazolyl- typically involves the reaction of 2-thiazolylamine with 2-(4-hydroxyphenyl)ethyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified using recrystallization techniques to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of thiourea derivatives often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Thiourea, N-[2-(4-hydroxyphenyl)ethyl]-N’-2-thiazolyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiourea derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Thiourea, N-[2-(4-hydroxyphenyl)ethyl]-N’-2-thiazolyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

    Biology: The compound exhibits antibacterial, antioxidant, and anticancer properties, making it valuable in biological studies.

    Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including as an anticancer and anti-inflammatory agent.

    Industry: The compound is used in the production of dyes, photographic films, and other materials.

Mechanism of Action

The mechanism of action of Thiourea, N-[2-(4-hydroxyphenyl)ethyl]-N’-2-thiazolyl- involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, such as acetylcholinesterase and glucose-6-phosphatase, leading to its biological effects. Additionally, it can interact with cellular receptors and signaling pathways, contributing to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

    Thiourea: A simpler thiourea derivative with a similar structure but lacking the thiazolyl and hydroxyphenyl groups.

    N-Phenylthiourea: Contains a phenyl group instead of the hydroxyphenyl and thiazolyl groups.

    N,N’-Diethylthiourea: Features ethyl groups instead of the hydroxyphenyl and thiazolyl groups.

Uniqueness

Thiourea, N-[2-(4-hydroxyphenyl)ethyl]-N’-2-thiazolyl- is unique due to the presence of both the hydroxyphenyl and thiazolyl groups, which contribute to its distinct chemical and biological properties

Properties

CAS No.

149485-81-4

Molecular Formula

C12H13N3OS2

Molecular Weight

279.4 g/mol

IUPAC Name

1-[2-(4-hydroxyphenyl)ethyl]-3-(1,3-thiazol-2-yl)thiourea

InChI

InChI=1S/C12H13N3OS2/c16-10-3-1-9(2-4-10)5-6-13-11(17)15-12-14-7-8-18-12/h1-4,7-8,16H,5-6H2,(H2,13,14,15,17)

InChI Key

UJKOTIRUWXKVLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNC(=S)NC2=NC=CS2)O

Origin of Product

United States

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